1-benzyl-2,8-dimethyl-4(1H)-quinolinone

Description

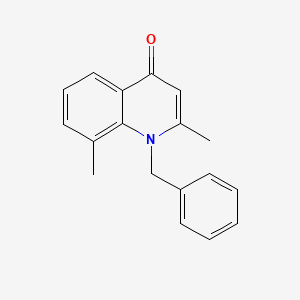

1-Benzyl-2,8-dimethyl-4(1H)-quinolinone is a substituted quinolinone derivative characterized by a benzyl group at the N1 position, methyl groups at C2 and C8, and a ketone moiety at C3. Quinolinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The substitution pattern of this compound—particularly the benzyl and methyl groups—likely influences its electronic properties, solubility, and interactions with biological targets, as seen in related derivatives .

Properties

IUPAC Name |

1-benzyl-2,8-dimethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-6-10-16-17(20)11-14(2)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJQUQWRCWNYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- N1 Substitution: The benzyl group in 1-benzyl-2,8-dimethyl-4(1H)-quinolinone may enhance lipophilicity and receptor binding compared to smaller N1 substituents (e.g., methyl) .

- C2 and C8 Methyl Groups: These substituents likely sterically hinder nucleophilic attacks at adjacent positions, as seen in 8-methylquinolinones .

- C4 Ketone: The 4(1H)-quinolinone core is critical for π-π stacking and hydrogen bonding in enzyme inhibition (e.g., EGFR targeting in compound 7e ).

Antimicrobial Activity

- 4-Hydroxyquinolinones: Compound 6 (C4-OH, diazepine moiety) showed broad-spectrum antimicrobial activity, attributed to hydrogen bonding and membrane disruption .

- Yaequinolones: Natural 4(1H)-quinolinones from Penicillium sp. exhibit insecticidal properties via enzyme inhibition (e.g., brine shrimp toxicity) .

Anticancer and Enzyme Inhibition

- Double Warhead Quinolinone (7e): Inhibits EGFR with IC₅₀ values comparable to erlotinib; triazole and naphthalene groups enhance binding affinity .

- ELQ-type 4(1H)-Quinolones: Antimalarial activity linked to logP values and fluoroalkyl chains; structural optimization improves bioavailability .

Photochemical Properties

- 6-Acetyl-2,3-dihydro-4(1H)-quinolinone: Undergoes N-acyl migration under UV light, forming radical intermediates. Fluorescence properties (τ = 5.6 ns in acetonitrile) differ from non-acetylated analogs .

Q & A

Basic: What are the established synthetic routes for 1-benzyl-2,8-dimethyl-4(1H)-quinolinone?

Methodological Answer:

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

- Step 1: Reacting substituted aniline derivatives with diketene under reflux conditions to form intermediates.

- Step 2: Cyclization using polyphosphoric acid (PPA) or Lewis acids (e.g., InCl₃) to form the quinolinone core .

- Step 3: Introducing substituents (e.g., benzyl groups) via nucleophilic substitution or alkylation. Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity. For structural analogs, microwave-assisted synthesis with indium catalysts reduced reaction times from hours to minutes .

Basic: How is this compound structurally characterized?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, in similar compounds, aromatic protons appear as distinct multiplets between δ 6.9–8.2 ppm, while methyl groups resonate as singlets near δ 2.5–3.6 ppm .

- X-ray Crystallography: Used to resolve stereochemistry and confirm dihedral angles between fused rings. For instance, in 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, the dihedral angle between the quinoline and benzene rings was 57.84° .

Advanced: How do electronic and steric effects of substituents influence reactivity and bioactivity?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic substitution at specific positions. For example, bromine at position 8 in 8-bromo-3-nitro-2(1H)-quinolinone facilitates Suzuki coupling for further functionalization .

- Steric Effects: Bulky substituents (e.g., benzyl groups) reduce reaction rates in nucleophilic substitutions due to hindered access to reactive sites. In antimicrobial studies, alkyl chain length in analogs like 1-methyl-2-nonyl-4(1H)-quinolinone correlated with increased lipophilicity and activity against Helicobacter pylori (MIC₅₀ = 22 µM) .

Advanced: How can researchers address contradictions in reported bioactivity data for quinolinone derivatives?

Methodological Answer:

- Standardized Assays: Variations in MIC values (e.g., 16–32 µg/mL for MRSA) may arise from differences in bacterial strains or protocols. Use CLSI guidelines for consistency .

- Structural Validation: Confirm compound identity via NMR and HRMS to rule out impurities. For example, ¹H NMR spiking experiments with pure 4(1H)-quinolinone resolved false positives in plant extracts .

- Comparative Studies: Cross-test analogs under identical conditions. For instance, 1-methyl-2-(5Z)-5-undecenyl-4(1H)-quinolinone showed higher anti-MRSA activity than non-unsaturated analogs, highlighting the role of alkene geometry .

Advanced: What catalytic systems optimize stereoselective synthesis of dihydroquinolinone derivatives?

Methodological Answer:

- Chiral Catalysts: Palladium-based catalysts under hydrogenation conditions yield enantiomerically pure octahydroquinolinones. For example, hydrogenating 2-methylquinoline with Pd/C produced (2R*,4aR*,8aR*)-stereoisomers .

- Acid Catalysts: Indium(III) chloride (InCl₃) efficiently promotes cyclization of 2′-aminochalcones to dihydroquinolinones, achieving 63% yield in microwave-assisted reactions .

Basic: What are the key stability considerations for storing quinolinone derivatives?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For example, 2-methyl-2,3-dihydroquinolin-4(1H)-one degrades at room temperature if exposed to moisture .

- Solubility: DMSO or ethanol is preferred for stock solutions (10 mM). Pre-warm to 37°C if precipitates form, as seen with hydrophobic analogs like 1-methyl-2-pentyl-4(1H)-quinolinone .

Advanced: How do quinolinones interact with biological targets at the molecular level?

Methodological Answer:

- Enzyme Inhibition: Quinolinones inhibit kinases and reductases via π-π stacking and hydrogen bonding. For example, 8-bromo-3-nitro-2(1H)-quinolinone binds to Staphylococcus aureus dihydrofolate reductase (DHFR) with a Kd of 0.8 µM .

- DNA Intercalation: Planar analogs like 8,8′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) intercalate into DNA, disrupting replication. Fluorescence quenching studies confirmed binding constants (Kb) of ~10⁵ M⁻¹ .

Advanced: What computational methods predict the photophysical properties of quinolinone derivatives?

Methodological Answer:

- DFT Calculations: Optimize ground-state geometries using B3LYP/6-31G(d) to predict absorption spectra. For twisted photosensitizers, TD-DFT accurately simulated UV-Vis peaks (e.g., 420 nm for benzo-thiadiazole-quinolinone hybrids) .

- Molecular Dynamics (MD): Simulate solvent interactions to refine solubility parameters. MD trajectories for 1-hydroxy-2,6-dimethylquinolin-4-one in water showed hydrogen bonding lifetimes of 50–100 ps, aligning with experimental logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.